molecular formula C8H9N3O B1603860 6-methoxy-1H-indazol-3-amine CAS No. 511225-17-5

6-methoxy-1H-indazol-3-amine

Cat. No.: B1603860
CAS No.: 511225-17-5
M. Wt: 163.18 g/mol
InChI Key: HNOSKPXFWPKCPP-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures composed of a pyrazole ring fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various pharmacological applications .

Scientific Research Applications

6-Methoxy-1H-indazol-3-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Future Directions

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . They could be a promising scaffold to develop an effective and low-toxic anticancer agent .

Biochemical Analysis

Biochemical Properties

It has been found that a derivative of 6-Methoxy-1H-indazol-3-amine exhibited good enzymatic inhibition . This suggests that this compound may interact with various enzymes and proteins, potentially influencing biochemical reactions.

Cellular Effects

In terms of cellular effects, this compound has been shown to have anti-proliferative activity in human colorectal cancer cells (HCT116) . It also suppressed the IDO1 protein expression . These findings suggest that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It’s suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with methoxyamine in the presence of a base, followed by cyclization to form the indazole ring . Another approach involves the use of palladium-catalyzed C-H amination reactions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce byproducts .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-1H-indazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted indazoles with various functional groups .

Comparison with Similar Compounds

  • 1H-indazole-3-amine
  • 6-methoxy-2H-indazole
  • 5-methoxy-1H-indazole

Comparison: 6-Methoxy-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other similar compounds, it may exhibit enhanced potency as an enzyme inhibitor and possess unique pharmacokinetic properties .

Properties

IUPAC Name

6-methoxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOSKPXFWPKCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00613290
Record name 6-Methoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511225-17-5
Record name 6-Methoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cooled suspension of 66.35 g (0.448 mol) of 2-amino-4-methoxybenzonitrile in 530 ml of concentrated HCl, a solution of 37.07 g (0.537 mol) of sodium nitrite in 55 ml of water was added dropwise. After 1.5 hours the cold suspension was added dropwise to a preformed solution of 679.25 g (3.58 mol) of stannous chloride in 530 ml of concentrated hydrochloric acid (HCl), at SOC. After 3 hours the cold suspension was filtered and the moist solid was treated with 1.7 l of boiling water for 30 min. The hot cloudy solution was clarified by filtration through a cloth filter. The liquors were ice-cooled and treated dropwise with 0.8 l of 17% NaOH. The solid was filtered off and dried under vacuum at 50° C.: 67.2 g of product were obtained as light brown solid. Yield=91.9%. mp=195-197° C. dec. HPLC r.t. 1.9 [M+H]+=164
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66.35 g
Type
reactant
Reaction Step Two
Name
Quantity
530 mL
Type
solvent
Reaction Step Two
Quantity
37.07 g
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
solvent
Reaction Step Three
[Compound]
Name
stannous chloride
Quantity
679.25 g
Type
reactant
Reaction Step Four
Quantity
530 mL
Type
solvent
Reaction Step Four
Yield
91.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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